molecular formula C16H20N4O B7753291 5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(2-methylpropyl)-2H-pyrrol-3-one

5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(2-methylpropyl)-2H-pyrrol-3-one

Cat. No.: B7753291
M. Wt: 284.36 g/mol
InChI Key: GGOKCMCHGBPIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(2-methylpropyl)-2H-pyrrol-3-one” is a complex organic compound that features a benzimidazole and pyrrolone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(2-methylpropyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Ring: Starting from o-phenylenediamine and an appropriate carboxylic acid or its derivative.

    Pyrrolone Formation: This could involve the cyclization of an appropriate precursor.

    Final Coupling: The benzimidazole and pyrrolone units are then coupled under specific conditions, possibly involving a catalyst or specific reagents.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups.

    Reduction: Reduction reactions could target the benzimidazole ring or other functional groups.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized or reduced forms of the original compound, or derivatives with substituted groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Investigated for potential antimicrobial, antiviral, or anticancer activities.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological activity being investigated. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Such as benzimidazole itself or substituted benzimidazoles.

    Pyrrolone Derivatives: Compounds with similar pyrrolone structures.

Uniqueness

The unique combination of the benzimidazole and pyrrolone moieties in “5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(2-methylpropyl)-2H-pyrrol-3-one” may confer distinct biological activities or chemical properties not found in other similar compounds.

Properties

IUPAC Name

5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(2-methylpropyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-9(2)7-20-8-13(21)14(15(20)17)16-18-11-5-4-10(3)6-12(11)19-16/h4-6,9H,7-8,17H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOKCMCHGBPIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.